molecular formula C14H16N2O4S B2586058 Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 1156233-81-6

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2586058
CAS No.: 1156233-81-6
M. Wt: 308.35
InChI Key: IPXQPOKFRHYTQD-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound featuring a unique combination of isoxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Isoxazole Ring: Starting with a suitable precursor, such as 3,5-dimethylisoxazole, the carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.

    Thiophene Ring Formation: The thiophene ring is synthesized separately, often starting from a halogenated thiophene derivative. The methyl group is introduced via alkylation.

    Coupling Reaction: The isoxazole and thiophene intermediates are then coupled using a condensation reaction, typically facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: Finally, the ethyl ester group is introduced through esterification, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The isoxazole and thiophene rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylisothiazole-4-carboxylate: Similar structure but with an isothiazole ring instead of a thiophene ring.

    Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylfuran-2-carboxylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate is unique due to the combination of its isoxazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-5-19-14(18)12-7(2)6-10(21-12)15-13(17)11-8(3)16-20-9(11)4/h6H,5H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXQPOKFRHYTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(ON=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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